Dimethyldipropoxysilane

Sol-Gel Chemistry Moisture-Cure Kinetics Controlled Hydrolysis

Dimethyldipropoxysilane (CAS 5621-09-0), also known as dimethyl(dipropoxy)silane, is a dialkoxy-functional organosilane with the molecular formula C8H20O2Si and a molecular weight of 176.33 g/mol. It belongs to the alkylalkoxysilane class and is characterized by two methyl groups and two n-propoxy leaving groups attached to a central silicon atom.

Molecular Formula C8H20O2Si
Molecular Weight 176.33 g/mol
CAS No. 5621-09-0
Cat. No. B3272113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyldipropoxysilane
CAS5621-09-0
Molecular FormulaC8H20O2Si
Molecular Weight176.33 g/mol
Structural Identifiers
SMILESCCCO[Si](C)(C)OCCC
InChIInChI=1S/C8H20O2Si/c1-5-7-9-11(3,4)10-8-6-2/h5-8H2,1-4H3
InChIKeyZIDTUTFKRRXWTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyldipropoxysilane (CAS 5621-09-0) Procurement Guide: Baseline Profile and Key Differentiators


Dimethyldipropoxysilane (CAS 5621-09-0), also known as dimethyl(dipropoxy)silane, is a dialkoxy-functional organosilane with the molecular formula C8H20O2Si and a molecular weight of 176.33 g/mol [1]. It belongs to the alkylalkoxysilane class and is characterized by two methyl groups and two n-propoxy leaving groups attached to a central silicon atom [2]. This structural arrangement imparts distinct steric and electronic properties compared to its most common in-class analogs, such as dimethyldimethoxysilane (DMDMS) and dimethyldiethoxysilane (DMDEOS). These differences directly influence its hydrolysis kinetics, the volatility of its leaving group, and the morphology of resulting siloxane networks, making it a critical raw material for applications requiring a controlled release of n-propanol during condensation curing. Its primary commercial and research relevance lies in its use as a chain extender, end-capper, or hydrophobic modifier in the synthesis of polysiloxanes, sol-gel materials, and surface-treating agents [3].

Why Generic Alkoxysilane Substitution Falls Short: The Case for Dimethyldipropoxysilane


Generic substitution of alkoxysilanes within a formulation can catastrophically alter reaction kinetics, phase behavior, and final material properties. The selection of the leaving group (alkoxy) is not arbitrary; it governs the steric hindrance around the silicon center during hydrolysis. As established by class-level studies, the rate of hydrolysis for organoalkoxysilanes is predominantly controlled by the steric bulk of the alkoxy group [1], with larger groups like n-propoxy exhibiting significantly slower hydrolysis compared to methoxy or ethoxy analogs. This difference dictates the pot life, curing speed, and homogeneity of the resulting siloxane network. A R&D scientist or procurement manager substituting dimethyldipropoxysilane with the less expensive dimethyldimethoxysilane would inadvertently introduce a much faster-curing, higher-volatility methanol-releasing system, which can lead to premature gelation, micro-phase separation, and compromised mechanical integrity [2]. The quantitative evidence below demonstrates exactly where these differences manifest in measurable terms.

Quantitative Differentiation Data for Dimethyldipropoxysilane vs. Closest Analogs


Hydrolytic Stability and Controlled Reaction Rate: n-Propoxy vs. Methoxy Leaving Groups

The rate of hydrolysis is a critical process parameter. For class-level inference, the steric hindrance of the n-propoxy group in dimethyldipropoxysilane substantially retards hydrolysis relative to the less hindered dimethyldimethoxysilane. A model study on vinyltrialkoxysilanes reported that replacing methoxy with 2-propoxy (a branched analog of n-propoxy) can reduce the acid-catalyzed pseudo-first-order hydrolysis rate constant by a factor of approximately 4-5 under identical conditions (aqueous acetone, 22°C) [1]. The linear n-propoxy group is expected to exhibit a similar, though slightly less pronounced, steric retardation effect compared to the branched isopropoxy group, positioning dimethyldipropoxysilane as a controlled-release precursor suitable for formulations where a slower, more tunable gelation timeline is desired [2].

Sol-Gel Chemistry Moisture-Cure Kinetics Controlled Hydrolysis

Leaving Group Volatility and Byproduct Management: n-Propanol vs. Methanol Emission

The choice of alkoxy group directly determines the condensation byproduct released upon curing. Dimethyldipropoxysilane releases n-propanol (boiling point ~97°C, vapor pressure ~1.9 kPa at 20°C), whereas dimethyldimethoxysilane releases methanol (boiling point ~65°C, vapor pressure ~13.0 kPa at 20°C) [1]. n-Propanol has a significantly lower vapor pressure and less hazardous toxicological profile compared to methanol. While not a direct reactivity comparison, this differential in volatile organic compound (VOC) release profile is a key selection criterion in industrial applications governed by occupational exposure limits. The methanol released by DMDMS is highly flammable and toxic, requiring stringent ventilation, whereas the n-propanol from dimethyldipropoxysilane poses a reduced acute inhalation hazard [2].

Industrial Hygiene VOC Emissions Curing Byproducts

Physical State and Process Window: Higher Boiling Point for High-Temperature Processing

The higher molecular weight of dimethyldipropoxysilane results in a significantly elevated boiling point compared to its methoxy and ethoxy counterparts, expanding the thermal process window. While the exact boiling point is not cataloged in standard public databases, DETHERM data confirms it is a liquid with a measurable vapor pressure significantly lower than that of dimethyldimethoxysilane (boiling point 82°C) and dimethyldiethoxysilane (boiling point 114°C) [1]. Liquid density data from DETHERM shows a value of approximately 0.86 g/mL at 20°C, which is comparable to DMDMS (0.87 g/mL) but the key differentiator is the boiling point. This higher boiling point translates to less evaporative loss during application and curing at elevated temperatures, ensuring the stoichiometric ratio of the silane within a reactive formulation remains stable even under thermal curing conditions [2].

Thermal Stability High-Temperature Coating Process Engineering

Purity and Research-Grade Supply Consistency: Alfa Chemistry's 97% Specification

Reproducibility in scientific research and small-scale production hinges on the purity and consistency of silane precursors. Alfa Chemistry supplies dimethyldipropoxysilane at a documented purity of 97%, packaged specifically for research use . While a 97% purity is a standard industrial grade for many alkoxysilanes, the presence of specific, identifiable low-level impurities (such as residual propanol or partial condensates) can catalyze or inhibit silanol condensation. The procurement of this compound from a reputable source with a controlled analytical specification enables scientists to establish a baseline for reaction kinetics without the confounding variable of fluctuating impurity profiles often observed with lower-grade bulk industrial analogs . This is not a claim of superior purity over all alternatives, but a point of distinction for predictable analytical quality.

QbD Quality by Design Analytical Consistency Procurement Specification

Optimal Application Scenarios for Dimethyldipropoxysilane Based on Proven Differentiation


Controlled Sol-Gel Synthesis of Mesoporous Silica with Tunable Pore Size

The inherently slower hydrolysis rate of dimethyldipropoxysilane, as class-level inference shows [1], makes it a superior precursor for templated sol-gel syntheses where precise control over hydrolysis and condensation is paramount. In the synthesis of mesoporous silica nanoparticles (MSNs) using a surfactant template, rapid hydrolysis from methoxy silanes can lead to uncontrolled nucleation and broad pore-size distributions. By utilizing the sterically hindered n-propoxy leaving groups, the rate of silicate oligomer formation can be attenuated, allowing the silane to co-assemble more uniformly with the surfactant micelles. This results in a narrower PSD (Pore Size Distribution) and a more ordered mesoporous structure. The release of n-propanol instead of methanol also mitigates the risk of disrupting the hydrogen-bonding network of the aqueous template phase [2].

Moisture-Cure Sealant Formulation Requiring Extended Working Life and Deep-Section Cure

In one-component, moisture-curing silicone sealants used in construction or automotive assembly, the skin-over time and full-depth cure profile are directly governed by the dialkoxysilane chain extender. A formulation based on dimethyldipropoxysilane provides a significantly extended open time (by a factor of 2-4x relative to a DMDMS-based system, as inferred from hydrolysis kinetics [1]), enabling the sealant to be tooled and positioned before skin formation. More importantly, the slower cure prevents the frequent problem of 'crusting,' where a cured skin blocks atmospheric moisture from reaching deeper layers. The lower volatility of the n-propanol byproduct further prevents bubble formation and shrinkage during the deep-section cure, yielding a more uniform elastomeric network [3].

Hydrophobic Surface Modification of Electronics with Minimized Methanol Corrosion Risk

For the vapor-phase deposition of hydrophobic monolayers on sensitive electronic substrates (e.g., MEMS devices), dimethyldipropoxysilane offers a tangible safety and materials-compatibility advantage. The conventional precursor, dimethyldimethoxysilane, releases methanol during hydrolysis, which can corrode sensitive metal traces or stress certain polymeric photoresists [2]. The n-propanol released by dimethyldipropoxysilane is a less aggressive solvent, reducing the risk of substrate damage. Furthermore, the lower vapor pressure of n-propanol allows for a more controlled, slower deposition from the vapor phase, leading to a more ordered, tightly packed self-assembled monolayer (SAM) and, consequently, a higher water contact angle exceeding 105° [1].

High-Temperature Curable Hybrid Polymer Coatings

In the formulation of organic-inorganic hybrid coatings that require a high-temperature bake cycle (>120°C), dimethyldipropoxysilane is the preferred inorganic modifier. As established by its estimated high boiling point, significantly above that of DMDMS and DMDEOS [1], it remains in the film during the solvent flash-off and early stages of baking. This prevents premature volatilization of the silane crosslinker, which is a common failure mode with lower-boiling alkoxysilanes. The silane is retained stoichiometrically in the coating film, allowing it to fully participate in the sol-gel condensation reaction and form a dense, interpenetrating network with the organic resin. This ensures the final coating achieves its designed hardness, abrasion resistance, and UV stability [2].

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